molecular formula C15H11N3O3 B3461541 5-benzyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-benzyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B3461541
M. Wt: 281.27 g/mol
InChI Key: XOQBGWBFGYXOHF-UHFFFAOYSA-N
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Description

5-benzyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (BNPO) is a heterocyclic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. BNPO has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, including compounds similar to 5-benzyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have been studied for their effectiveness in controlling metal corrosion. Kalia et al. (2020) examined the corrosion inhibition efficiency of two oxadiazole derivatives on mild steel in hydrochloric acid, demonstrating significant inhibition effectiveness through various methods including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).

Material Science and Structural Analysis

The structural characteristics of oxadiazole derivatives have been explored in material science. Fun et al. (2010) analyzed the crystal structure of a 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole compound, revealing its potential for applications in materials science due to its specific molecular arrangements (Fun et al., 2010).

Biological Activities

Oxadiazole derivatives have been evaluated for various biological activities. For example, Abbasi et al. (2015) investigated 1,3,4-oxadiazole derivatives for their enzyme inhibitory potential, particularly in the context of cholinesterases. They discovered that certain derivatives demonstrated notable inhibitory potential, providing insights into potential therapeutic applications (Abbasi et al., 2015).

Pharmaceutical Research

In pharmaceutical research, 1,3,4-oxadiazoles, including compounds structurally similar to this compound, have been synthesized and evaluated for their potential in central nervous system (CNS) depressant activities. Singh et al. (2012) synthesized various 1,3,4-oxadiazole derivatives and assessed their CNS depressant activities, highlighting their pharmacological potential (Singh et al., 2012).

Synthesis and Characterization

The synthesis and characterization of oxadiazole derivatives have been a significant area of research. Aparna et al. (2011) detailed the synthesis of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, including its spectral and X-ray diffraction studies. This research provides afoundation for understanding the molecular structure and potential applications of such compounds (Aparna et al., 2011).

Angiotensin II Receptor Antagonistic Activities

In the field of medicinal chemistry, benzimidazole derivatives bearing oxadiazole rings have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. Kohara et al. (1996) reported the design and synthesis of these compounds, which showed promising results in inhibiting angiotensin II-induced responses, indicating potential applications in treating cardiovascular diseases (Kohara et al., 1996).

properties

IUPAC Name

5-benzyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-18(20)13-8-4-7-12(10-13)15-16-14(21-17-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQBGWBFGYXOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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